2-(Cyclopentylamino)cyclopentanecarboxylic acid
Overview
Description
2-(Cyclopentylamino)cyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with an amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)cyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanone with cyclopentylamine in the presence of a reducing agent to form the corresponding amine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, carboxylation, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of N-substituted cyclopentyl derivatives.
Scientific Research Applications
2-(Cyclopentylamino)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A related compound with a similar cyclopentane ring structure but lacking the amino group.
2-Cyclopentene-1-carboxylic acid: Another similar compound with a double bond in the cyclopentane ring.
Uniqueness
2-(Cyclopentylamino)cyclopentanecarboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the cyclopentane ring
Properties
IUPAC Name |
2-(cyclopentylamino)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10,12H,1-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPOPQVTJUBHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666470 | |
Record name | 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700797-68-8 | |
Record name | 2-(Cyclopentylamino)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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